![molecular formula C24H24N2O3S B2414569 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922115-33-1](/img/structure/B2414569.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” involves a two-stage process. These (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and -alkylation to produce -substituted 3,4-dihydroisoquinolin-1 (2 H)-ones and heteroaryl-fused N-benzyl 3,4-dihydropyridin-2 (1 H)-ones .
Molecular Structure Analysis
The molecular weight of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is 358.46. More detailed structural information may be obtained from spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” have been evaluated as inhibitors of human nitric oxide synthase (NOS) .
Physical And Chemical Properties Analysis
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a yellow solid with a melting point of 106–107 °C . The IR spectrum shows peaks at 2222 cm−1 (C≡N) and 1080 cm−1 (N−C) .
Scientific Research Applications
Antifungal Applications
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to exhibit significant antifungal properties . They have been evaluated for bioactivity against several phytopathogenic fungi and have shown a broad antifungal spectrum .
Anticancer Applications
The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure is also found in compounds that have shown potential as anticancer agents . These compounds have been identified as highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Antibacterial Applications
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have also been found to have antibacterial properties . They have shown excellent antibacterial activity specifically against Klebsiella planticola .
Anti-Biofilm Activity
Some of these compounds have shown excellent anti-biofilm activity . For example, one compound exhibited excellent anti-biofilm activity against K. planticola with IC 50 values of 3.6 µg/mL, nearly equivalent to the standard drug, Ciprofloxacin .
Synthetic Precursors
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl compounds have been found to be important synthetic precursors of a variety of compounds with marked biological activity . They have increased relevance due to their biological activity in front of a broad range of targets .
Vasorelaxant Properties
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to have vasorelaxant properties . This makes them potentially useful in the treatment of conditions related to blood pressure and vascular tension .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(22-12-10-21(11-13-22)19-6-2-1-3-7-19)25-15-17-30(28,29)26-16-14-20-8-4-5-9-23(20)18-26/h1-13H,14-18H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUERSZDLDVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide |
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